

techniques for assessing MM-102 effects on H3K4me3 levels

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Compound of Interest

Compound Name: MM-102 trifluoroacetate

Cat. No.: B12509840

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Application Note: Techniques for Assessing MM-102 Effects on H3K4me3 Levels

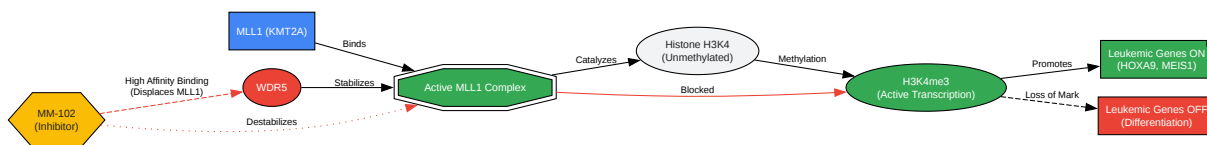
Introduction: The Mechanistic Imperative

MM-102 is a potent, peptidomimetic small-molecule inhibitor designed to disrupt the protein-protein interaction (PPI) between MLL1 (KMT2A) and WDR5. This interaction is critical for the structural integrity and methyltransferase activity of the MLL1 core complex.

While MLL1 is a Histone H3 Lysine 4 (H3K4) methyltransferase, it is not the sole writer of this mark. The mammalian genome utilizes six COMPASS-like complexes (SET1A/B, MLL1-4) to deposit H3K4me3. Consequently, MM-102 treatment often yields subtle global changes in H3K4me3 while inducing profound, locus-specific reductions at MLL1-driven leukemogenic targets (e.g., HOXA9, MEIS1).

Scientific Constraint: Relying solely on global Western Blotting can lead to false negatives. A robust assessment strategy must integrate target engagement (Co-IP), locus-specific epigenetics (ChIP-qPCR), and global quantification (Western Blot).

Mechanism of Action Diagram



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Caption: MM-102 competes with MLL1 for the WDR5 binding pocket, destabilizing the complex and preventing H3K4 trimethylation at specific leukemic loci.[1][2]

Experimental Design Strategy

To scientifically validate MM-102 activity, follow this hierarchical workflow.

| Assay Level | Technique | Purpose | Sensitivity |
|--------------------------|--------------------------------|---|---------------|
| 1. Target Engagement | Co-Immunoprecipitation (Co-IP) | Prove MM-102 physically disrupts MLL1-WDR5 binding. | High |
| 2. Functional (Specific) | ChIP-qPCR | Measure H3K4me3 loss at HOXA9 and MEIS1 promoters. | Gold Standard |
| 3. Functional (Global) | Western Blot | Assess bulk H3K4me3 reduction (Context dependent). | Low-Medium |
| 4. Phenotypic | RT-qPCR | Confirm downregulation of HOXA9/MEIS1 mRNA.[1] | High |

Critical Control:

- Positive Control Cell Line: MV4;11 or MOLM-13 (MLL-AF4/AF9 rearranged leukemias are highly sensitive).
- Negative Control Cell Line: K562 or HL-60 (Non-MLL rearranged; less sensitive to MM-102).
- Treatment Duration: H3K4me3 turnover is slow. Minimum treatment 3–7 days is recommended for phenotypic assays; 48–72 hours for biochemical assays.

Protocol A: Histone Acid Extraction & Western Blotting

Rationale: Whole cell lysates often result in poor histone resolution and high background. Acid extraction enriches for basic histone proteins, normalizing the H3K4me3 signal against Total H3 accurately.

Reagents

- Lysis Buffer: TEB (PBS containing 0.5% Triton X-100, 2 mM PMSF, 0.02% NaN₃).
- Extraction Buffer: 0.2 N HCl (freshly prepared).
- Neutralization: 2 M NaOH.

Step-by-Step Workflow

- Harvest Cells: Pellet
cells treated with MM-102 (e.g., 0, 10, 25, 50 μ M) for 72 hours. Wash 1x with ice-cold PBS.
- Hypotonic Lysis: Resuspend pellet in TEB Lysis Buffer (cells/mL). Incubate on ice for 10 min with gentle stirring.
- Nuclei Isolation: Centrifuge at 6,500 x g for 10 min at 4°C. Discard supernatant (cytosol).
- Acid Extraction: Resuspend the nuclear pellet in 0.2 N HCl (acid volume ~5:1 pellet volume). Incubate overnight at 4°C on a rotator.
- Clarification: Centrifuge at 6,500 x g for 10 min. Save the Supernatant (contains histones).

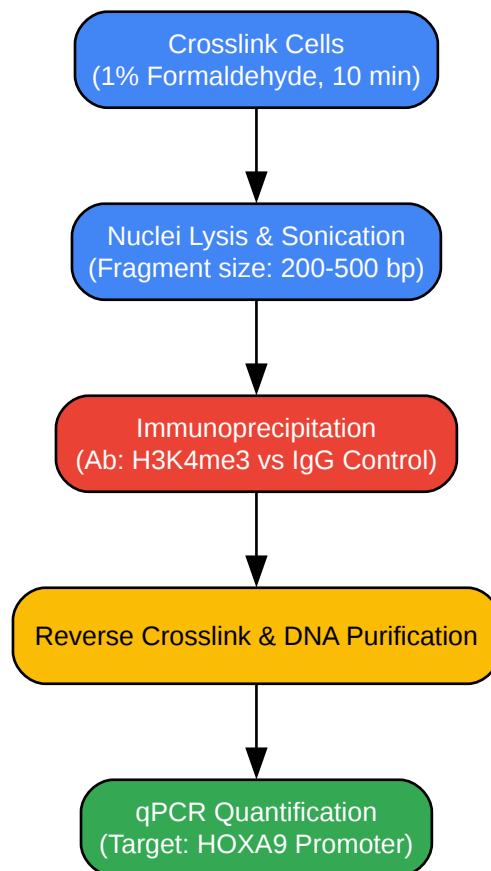
- Neutralization: Neutralize supernatant with 1/10th volume of 2 M NaOH. Check pH (aim for pH 7).
- Immunoblot:
 - Load 2–5 µg of histone extract per lane.
 - Primary Antibody 1: Anti-H3K4me3 (e.g., Cell Signaling #9751 or Abcam ab8580) - 1:1000.
 - Primary Antibody 2 (Normalization): Anti-Histone H3 (Total) (e.g., Abcam ab1791) - 1:5000.
 - Note: Do not use Actin/GAPDH for normalization; use Total H3.

Data Interpretation: A successful assay will show a dose-dependent decrease in the H3K4me3 band intensity relative to the Total H3 band.

Protocol B: CHIP-qPCR (The Gold Standard)

Rationale: MM-102 effects are most pronounced at MLL1-target genes. Global levels may remain stable due to SET1A/B activity. CHIP-qPCR at the HOXA9 promoter is the definitive test for MM-102 efficacy.

Workflow Diagram



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Caption: ChIP-qPCR workflow to assess locus-specific epigenetic silencing.

Critical Steps

- Chromatin Preparation:
 - Treat cells with MM-102 (e.g., 50 μ M) for 4–7 days.
 - Crosslink with 1% Formaldehyde. Quench with Glycine.
 - Sonicate to obtain DNA fragments of 200–500 bp.
- Immunoprecipitation:
 - Incubate chromatin with Anti-H3K4me3 antibody (ChIP-grade is mandatory) and Protein A/G magnetic beads overnight at 4°C.

- Include a Rabbit IgG negative control arm.
- qPCR Analysis:
 - Use primers targeting the HOXA9 promoter (a direct MLL1 target).
 - Primer Sequence (Human HOXA9 Promoter):
 - Fwd: 5'-GGAAGTGGCTCAAAGGGCA-3'
 - Rev: 5'-CCTCCCGTGTCCTGTCTTT-3'
 - Control Locus: Use a gene promoter NOT regulated by MLL1 (e.g., GAPDH promoter) to demonstrate specificity.

Calculation: Calculate % Input for H3K4me3 and IgG.

Expectation: MM-102 treatment should significantly reduce % Input at HOXA9 but not necessarily at GAPDH.

Protocol C: Co-Immunoprecipitation (Mechanism Validation)

Rationale: To confirm that the H3K4me3 reduction is due to the disruption of the MLL1-WDR5 complex and not an off-target effect.

- Transfection (Optional): If endogenous levels are low, transiently transfect HEK293T cells with FLAG-MLL1 and Myc-WDR5.
- Treatment: Treat cells with MM-102 for 24 hours.
- Lysis: Lyse in non-denaturing IP buffer (50 mM Tris pH 7.4, 150 mM NaCl, 1% NP-40).
- IP: Pull down with Anti-MLL1 (or Anti-FLAG).
- Blot: Probe Western Blot for WDR5.
- Result: MM-102 should cause the disappearance of the WDR5 band in the MLL1-IP lane, indicating the complex has fallen apart.

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